2-Hydroxy-6-(3-methylsulfonylaminophenyl)pyridine
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Overview
Description
2-Hydroxy-6-(3-methylsulfonylaminophenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxy group at the 2-position and a 3-methylsulfonylaminophenyl group at the 6-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(3-methylsulfonylaminophenyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-hydroxypyridine and 3-methylsulfonylaminobenzene.
Coupling Reaction: The 2-hydroxypyridine is coupled with 3-methylsulfonylaminobenzene using a suitable coupling agent such as a palladium catalyst under an inert atmosphere.
Reaction Conditions: The reaction is carried out in a solvent such as dimethylformamide or toluene at elevated temperatures (typically 80-120°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The use of large-scale reactors with precise temperature and pressure control to optimize the yield and purity of the product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(3-methylsulfonylaminophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the 3-methylsulfonylaminophenyl moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: 2-Oxo-6-(3-methylsulfonylaminophenyl)pyridine.
Reduction Products: 2-Hydroxy-6-(3-aminophenyl)pyridine.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-6-(3-methylsulfonylaminophenyl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(3-methylsulfonylaminophenyl)pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-(3-aminophenyl)pyridine: Similar structure but with an amino group instead of a methylsulfonylamino group.
2-Hydroxy-6-(3-nitrophenyl)pyridine: Contains a nitro group instead of a methylsulfonylamino group.
2-Hydroxy-6-(3-methylphenyl)pyridine: Lacks the sulfonylamino group.
Uniqueness
2-Hydroxy-6-(3-methylsulfonylaminophenyl)pyridine is unique due to the presence of the methylsulfonylamino group, which imparts distinct chemical and biological properties compared to its analogs. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[3-(6-oxo-1H-pyridin-2-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-18(16,17)14-10-5-2-4-9(8-10)11-6-3-7-12(15)13-11/h2-8,14H,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWPBKXBEOSAJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683202 |
Source
|
Record name | N-[3-(6-Oxo-1,6-dihydropyridin-2-yl)phenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261909-93-6 |
Source
|
Record name | N-[3-(6-Oxo-1,6-dihydropyridin-2-yl)phenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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